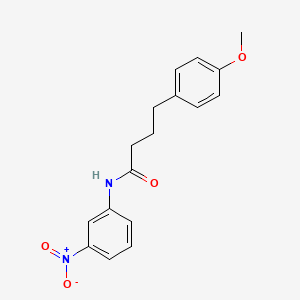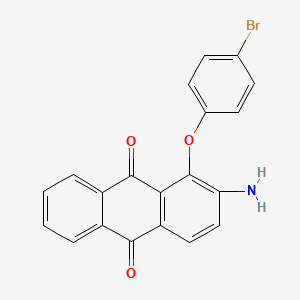![molecular formula C14H10BrClO2 B3985176 4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde](/img/structure/B3985176.png)
4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde
Vue d'ensemble
Description
4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BBCB and has a molecular formula of C14H9BrClO2.
Mécanisme D'action
The mechanism of action of 4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde is not fully understood. However, it is believed that the compound acts as a hole-transporting material in OLEDs and as an electron-accepting material in OPV devices. The presence of the bromine and chlorine atoms in the molecule also contributes to its electronic properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and has low cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple methods and is readily available. However, one of the limitations is the lack of information on its toxicity and potential health effects.
Orientations Futures
There are several future directions for the study of 4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde. One area of research is the development of new synthetic methods for the compound and its derivatives. Another area of research is the investigation of its potential applications in other fields such as medicine and materials science. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its ease of synthesis and unique electronic properties make it a promising building block for the synthesis of organic electronics. However, further studies are needed to fully understand its mechanism of action and potential health effects.
Applications De Recherche Scientifique
4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. BBCB has also been used as a precursor for the synthesis of other organic compounds such as 4-[(4-bromobenzyl)oxy]benzaldehyde and 4-[(4-bromobenzyl)oxy]benzonitrile.
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-chlorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSMWRMIAOSLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3985093.png)
![3-bromo-N-[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3985102.png)
![N-(2,4-dimethylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B3985112.png)


![3-isobutyl-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985138.png)


![N-(2-cyanoethyl)-N-[(5-formyl-2-furyl)methyl]methanesulfonamide](/img/structure/B3985151.png)
![3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3985155.png)


![ethyl 4-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3985178.png)
